3-(Methylthio)thiophene

Vue d'ensemble

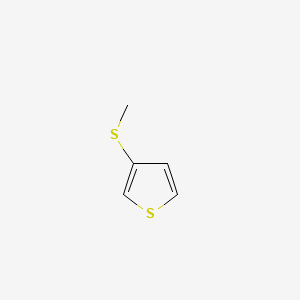

Description

3-(Methylthio)thiophene is an organosulfur compound with the molecular formula C5H6S2. It is a derivative of thiophene, where a methylthio group is attached to the third carbon of the thiophene ring. This compound is known for its distinctive sulfur-containing aromatic structure, which imparts unique chemical properties and reactivity. It is a colorless to pale yellow liquid with a characteristic odor.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(Methylthio)thiophene can be synthesized through various methods. One common approach involves the reaction of thiophene with methylthiol in the presence of a catalyst. Another method includes the cyclization of functionalized alkynes containing sulfur groups . The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods: In industrial settings, this compound is often produced through the dehydrogenation of suitable precursors in a vapor-phase reaction . This method is efficient and allows for large-scale production. The process involves the use of catalysts such as palladium or platinum to facilitate the dehydrogenation reaction.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Methylthio)thiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert this compound to thiophene derivatives with reduced sulfur functionalities. Reducing agents like lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions are common, where the methylthio group can be replaced by other functional groups. Reagents like bromine or chlorine can be used under controlled conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Bromine, chlorine, iron(III) chloride as catalyst.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiophene derivatives.

Substitution: Halogenated thiophenes.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-(Methylthio)thiophene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Thiophene derivatives, including those containing methylthio groups, exhibit a broad spectrum of biological activities, making them valuable in drug development.

Key Pharmacological Activities:

- Antimicrobial : Thiophene compounds have demonstrated effectiveness against various bacterial strains.

- Anticancer : Some derivatives show promise in inhibiting cancer cell proliferation.

- Anti-inflammatory : They have potential applications in treating inflammatory diseases.

Case Study:

A study highlighted the synthesis of thiophene-based analogs that exhibited significant antitumor activity. The incorporation of this compound into these compounds enhanced their efficacy, showcasing the compound's potential as a lead structure in anticancer drug discovery .

Material Science Applications

In material science, this compound is utilized in the development of organic electronic materials. Its derivatives are integral components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Properties and Benefits:

- Chemical Stability : The presence of sulfur enhances the stability of thiophene derivatives.

- Ease of Functionalization : The compound can be readily modified to tailor its electronic properties.

Data Table: Synthesis and Properties of Thiophene Derivatives

| Compound | Synthesis Method | Application Area | Key Properties |

|---|---|---|---|

| This compound | Metal-catalyzed cyclization | OLEDs | High stability, good conductivity |

| 3-Methylthiophene | Electrochemical polymerization | Sensors | Enhanced sensitivity |

| Oligothiophenes | Polymerization from thiophene monomers | Photovoltaics | Tunable bandgap |

Sensor Applications

This compound has been explored for use in electrochemical sensors due to its ability to form conductive films. These sensors are particularly effective for detecting phenolic compounds and other environmental pollutants.

Case Study:

Research demonstrated the development of a sensor modified with poly-3-methylthiophene (P3MT) for catechol detection. This sensor exhibited high selectivity and sensitivity, making it suitable for applications in food safety and environmental monitoring .

Mécanisme D'action

The mechanism of action of 3-(Methylthio)thiophene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparaison Avec Des Composés Similaires

Thiophene: The parent compound of 3-(Methylthio)thiophene, known for its aromatic sulfur-containing ring.

2-Methylthiophene: An isomer with the methyl group attached to the second carbon of the thiophene ring.

3-Methylthiophene: Another isomer with the methyl group attached to the third carbon of the thiophene ring.

Uniqueness: this compound is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its isomers. This functional group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Activité Biologique

3-(Methylthio)thiophene is a sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-bromothiophene with dimethyl disulfide in the presence of a base such as butyl lithium. The process can yield high purity compounds, with one method achieving a yield of approximately 76% .

2. Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

2.1 Antimicrobial Activity

Thiophene derivatives, including this compound, have shown significant antimicrobial properties. A study indicated that thiophene compounds could effectively inhibit various bacterial strains, demonstrating potential as antimicrobial agents .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial | |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Antifungal |

2.2 Anticancer Activity

Research has highlighted the anticancer potential of thiophene derivatives against various cancer cell lines. For instance, compounds derived from thiophenes have been tested against human lung cancer cell lines (A-549), showing significant cytotoxicity . The presence of electron-withdrawing groups in the structure has been linked to enhanced anticancer activity.

2.3 Anti-inflammatory Properties

Thiophenes are known for their anti-inflammatory effects. Studies have shown that certain thiophene derivatives can inhibit enzymes like COX and LOX, which are crucial in inflammatory pathways . The compound's ability to modulate inflammatory cytokines further supports its therapeutic potential in treating inflammatory diseases.

3. Case Studies and Research Findings

Research has consistently demonstrated the multifaceted biological activity of thiophene derivatives:

- Antimicrobial Study : A series of thiophene analogs were synthesized and evaluated for their antibacterial and antifungal activities using standard methods. Results indicated a promising spectrum of activity against both Gram-positive and Gram-negative bacteria .

- Antitumor Activity : In vitro assays revealed that compounds containing the thiophene moiety exhibited significant inhibition of tumor cell proliferation, particularly against lung cancer cells .

- Anti-inflammatory Effects : In vivo studies showed that certain thiophenes could reduce inflammation markers significantly when administered in animal models .

4. Conclusion

The compound this compound represents a valuable scaffold for developing new therapeutic agents due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Ongoing research into its mechanisms of action and structure-activity relationships will likely enhance our understanding and utilization of this compound in medicinal chemistry.

Propriétés

IUPAC Name |

3-methylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBVBDWIKXFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334146 | |

| Record name | 3-(Methylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20731-74-2 | |

| Record name | 3-(Methylthio)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20731-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylthio)thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using superbases like LICKOR for the polyfunctionalization of 3-(Methylthio)thiophene compared to traditional organolithium reagents?

A1: Superbases like LICKOR allow for a higher degree of metalation in this compound compared to organolithium reagents. While organolithium reagents primarily achieve bimetallation at the 2 and 5 positions, superbases facilitate trimetallation. This means that in addition to the 2 and 5 positions, the alpha position relative to the thioether sulfur atom also gets deprotonated []. This enhanced reactivity opens up possibilities for creating more complex and diverse derivatives of this compound in a single step [].

Q2: How does the position of the methylthio group on the thiophene ring affect its reactivity towards metalation?

A2: The position of the methylthio group significantly influences the metalation pattern. 2-(Methylthio)thiophene undergoes bimetallation at the 5-position and the alpha position to the methylthio sulfur atom when treated with a superbase. On the other hand, this compound experiences bimetallation at the 2 and 5 positions with organolithium reagents and trimetallation at the 2, 5, and alpha positions with superbases []. This difference highlights how the methylthio group directs metalation depending on its position on the thiophene ring.

Q3: Beyond its use in material science, what other applications have been explored for 3-(alkylthio)thiophene derivatives?

A3: Research has investigated the flavor properties of various 3-(alkylthio)thiophene derivatives. Compounds like (3-methylthio)thiophene, (3-ethylthio)thiophene, and (3-propylthio)thiophene have been synthesized and evaluated for their potential use as meat flavoring agents []. This demonstrates the potential of this class of compounds in the food industry.

Q4: What are the potential benefits of using poly(3-methylthio)thiophene blends in solar cell technology?

A4: While specific benefits are not detailed in the provided abstracts, the use of poly(3-methylthio)thiophene blends in bulk heterojunction solar cells [] suggests their potential for improving solar cell efficiency. Further research is needed to elucidate their specific advantages in this field.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.